molecular formula C11H22N2O3 B2534819 tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate CAS No. 1932019-20-9

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate

Cat. No.: B2534819
CAS No.: 1932019-20-9
M. Wt: 230.308
InChI Key: NHVLLFXVGDDNPB-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: tert-butyl hydroperoxide, catalysts.

    Reduction: Lithium aluminum hydride, solvents like ether.

    Substitution: Nucleophiles such as halides, in solvents like acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a candidate for designing molecules with potential therapeutic effects, such as analgesics or anti-inflammatory agents .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the manufacture of polymers and other advanced materials.

Comparison with Similar Compounds

  • tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
  • tert-butyl N-[(3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
  • tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate

Comparison: Compared to these similar compounds, tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate is unique due to its methoxy group, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVLLFXVGDDNPB-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.